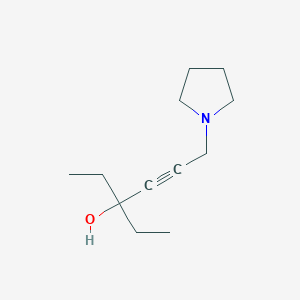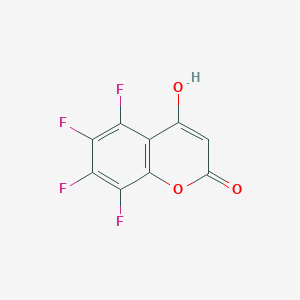
5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrafluoro-4-hydroxy-2H-chromen-2-one: is a fluorinated derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one typically involves the introduction of fluorine atoms into the coumarin structure. One common method is the reaction of 4-hydroxycoumarin with fluorinating agents under controlled conditions. For example, the reaction of 4-hydroxycoumarin with elemental fluorine or fluorinating reagents like Selectfluor can yield the desired tetrafluoro derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrafluoro-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines, leading to the formation of substituted derivatives.
Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like methylamine are commonly used in nucleophilic substitution reactions.
Condensation Reactions: Aldehydes or ketones are used as reagents, and the reaction is typically carried out under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as methylammonium 5,6,7,8-tetrafluoro-2-oxo-2H-chromen-4-olate.
Condensation Reactions: Condensation products with new carbon-carbon bonds.
Scientific Research Applications
5,6,7,8-Tetrafluoro-4-hydroxy-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
4-Hydroxycoumarin: The non-fluorinated parent compound, known for its anticoagulant properties.
5,6,7,8-Tetrafluoro-4-hydroxycoumarin: A closely related compound with similar fluorination but lacking the chromen-2-one structure.
Uniqueness: 5,6,7,8-Tetrafluoro-4-hydroxy-2H-chromen-2-one is unique due to the combination of fluorine atoms and the chromen-2-one structure, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H2F4O3 |
|---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
5,6,7,8-tetrafluoro-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H2F4O3/c10-5-4-2(14)1-3(15)16-9(4)8(13)7(12)6(5)11/h1,14H |
InChI Key |
GTGXMMDULRSQBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C(C(=C2F)F)F)F)OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide](/img/structure/B11106411.png)
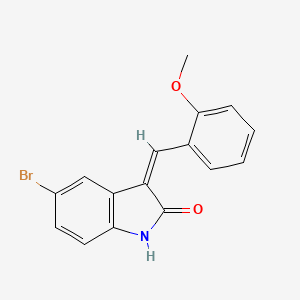
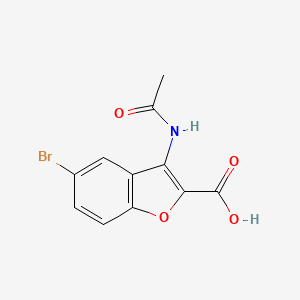
![4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11106421.png)
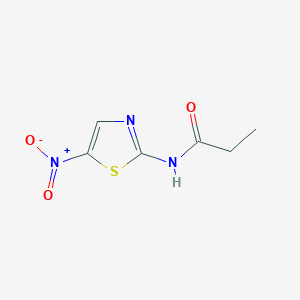
![N'-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11106441.png)
![4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11106442.png)
![5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11106444.png)
![N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B11106445.png)
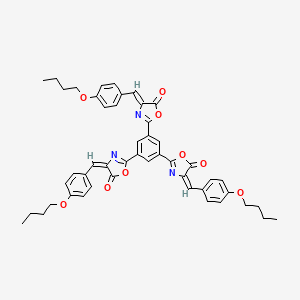

![N,N'-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4'-diamine](/img/structure/B11106449.png)
![N-(2-Methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}methanesulfonamide](/img/structure/B11106455.png)
